Tributyl(3,3-dimethylbut-1-EN-1-YL)stannane
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Overview
Description
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane is an organotin compound with the molecular formula C18H38Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin hydride with 3,3-dimethylbut-1-en-1-yl halide under inert atmosphere conditions. The reaction typically requires a catalyst such as palladium or platinum to facilitate the formation of the stannane bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Participates in nucleophilic substitution reactions where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which tributyl(3,3-dimethylbut-1-en-1-yl)stannane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Another organotin compound with similar properties but different reactivity due to the presence of a propynyl group.
Tributyl(2,3-dimethylbut-3-en-1-yl)stannane: Similar in structure but with different positioning of the methyl groups, leading to variations in reactivity and applications.
Uniqueness
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in specialized applications where other organotin compounds may not perform as effectively .
Properties
CAS No. |
157640-93-2 |
---|---|
Molecular Formula |
C18H38Sn |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
tributyl(3,3-dimethylbut-1-enyl)stannane |
InChI |
InChI=1S/C6H11.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
QWVXVAFOJFZOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(C)(C)C |
Origin of Product |
United States |
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